molecular formula C4HBr2F3N2 B1589548 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole CAS No. 81654-02-6

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

Cat. No. B1589548
CAS RN: 81654-02-6
M. Wt: 293.87 g/mol
InChI Key: JOTAIPGEZUZEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dibromo-5-(trifluoromethyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are compounds containing an imidazole ring, a five-member ring with two non-adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbon atoms in the ring would be substituted with a trifluoromethyl group (-CF3), and two of the other carbon atoms would be substituted with bromine atoms (-Br) .


Chemical Reactions Analysis

As for the chemical reactions, imidazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and they can also participate in addition reactions with electrophiles. The presence of the bromine and trifluoromethyl groups would likely influence the reactivity of the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the bromine and trifluoromethyl substituents. For example, the compound would likely be polar due to the electronegative atoms (nitrogen, bromine, and fluorine), and it might have a relatively high boiling point due to the potential for intermolecular interactions .

Scientific Research Applications

Xanthine Oxidase Inhibitors

2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole derivatives have been explored for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid. The synthesis of 2-substituted 4-trifluoromethylimidazoles has been described, highlighting their potential as xanthine oxidase inhibitors. This work shows the chemical versatility of the trifluoromethylimidazole framework in medicinal chemistry applications (Baldwin et al., 1975).

Nanocatalysts for Imidazole Synthesis

Research into the development of nanocatalysts for the efficient synthesis of imidazole derivatives includes the use of graphene oxide–chitosan bionanocomposites. These nanocatalysts facilitate the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, emphasizing the role of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in green chemistry and sustainable chemical processes (Maleki & Paydar, 2015).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of imidazoles from aldehydes and 1,2-diketones using NH4OAc, featuring 2,4,5-trisubstituted imidazoles, illustrates the efficiency of this approach in producing a variety of imidazole derivatives. This method highlights the relevance of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in streamlining synthetic routes for pharmaceutical and materials science applications (Wolkenberg et al., 2004).

Comprehensive Review in Medicinal Chemistry

A comprehensive review on the developments of imidazole-based compounds in medicinal chemistry showcases the significance of the imidazole ring in drug discovery. The review discusses the wide range of bioactivities exhibited by imidazole derivatives, underscoring the potential of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in the development of new therapeutic agents (Zhang et al., 2014).

Corrosion Inhibition

The study of 2,4,5-trisubstituted imidazole derivatives as corrosion inhibitors on mild steel in acidic solutions reveals their effectiveness in protecting against corrosion. This application demonstrates the potential of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in industrial applications, particularly in materials engineering and maintenance (Prashanth et al., 2021).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if the compound shows biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2F3N2/c5-2-1(4(7,8)9)10-3(6)11-2/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTAIPGEZUZEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442231
Record name 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

CAS RN

81654-02-6
Record name 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Reactant of Route 2
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Reactant of Route 3
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Reactant of Route 4
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Reactant of Route 5
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Reactant of Route 6
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.